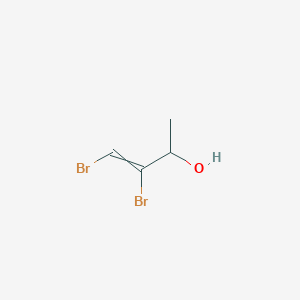

3,4-Dibromobut-3-en-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

62872-37-1 |

|---|---|

Molecular Formula |

C4H6Br2O |

Molecular Weight |

229.90 g/mol |

IUPAC Name |

3,4-dibromobut-3-en-2-ol |

InChI |

InChI=1S/C4H6Br2O/c1-3(7)4(6)2-5/h2-3,7H,1H3 |

InChI Key |

MBKXHJHFTFYUHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=CBr)Br)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 3,4 Dibromobut 3 En 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including 3,4-Dibromobut-3-en-2-ol. Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques, a complete picture of the molecule's connectivity and stereochemistry can be assembled.

Detailed Analysis of ¹H NMR Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment and connectivity of the hydrogen atoms in the molecule. The chemical shift (δ) of each proton is influenced by the proximity of electronegative atoms and unsaturated functional groups. In the case of this compound, the presence of two bromine atoms and a hydroxyl group, as well as a carbon-carbon double bond, leads to a distinct set of signals.

The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to appear as a multiplet, with its chemical shift influenced by the neighboring methyl and vinyl groups. The methyl protons (CH₃) would likely resonate as a doublet, due to coupling with the adjacent methine proton. The vinylic proton (=CHBr) is anticipated to be found further downfield, a consequence of being attached to an sp²-hybridized carbon and deshielded by the adjacent bromine atom. The hydroxyl proton (-OH) typically appears as a broad singlet, although its chemical shift and multiplicity can be influenced by solvent and concentration.

The coupling constants (J) between adjacent protons provide valuable insight into the dihedral angles and, consequently, the stereochemistry of the molecule. For instance, the magnitude of the coupling constant between the methine proton and the vinylic proton can help to infer the predominant conformation of the molecule.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ | 1.3 - 1.5 | Doublet (d) | 6.0 - 7.0 |

| OH | Variable (Broad Singlet) | Broad Singlet (br s) | N/A |

| CH-OH | 4.2 - 4.5 | Quartet of Doublets (qd) | 6.0 - 7.0, 1.0 - 2.0 |

| =CHBr | 6.0 - 6.5 | Doublet (d) | 1.0 - 2.0 |

Note: The predicted values are estimates based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Elucidation of Carbon Skeleton and Functional Groups via ¹³C NMR Spectroscopy

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the types of carbon atoms present (e.g., methyl, methine, vinyl). In this compound, four distinct signals are expected, corresponding to the four carbon atoms in the molecule.

The carbon of the methyl group (CH₃) would appear at the highest field (lowest chemical shift). The carbon atom bonded to the hydroxyl group (CH-OH) would be shifted downfield due to the electronegativity of the oxygen atom. The two sp²-hybridized carbons of the double bond would resonate at the lowest field, with the carbon atom bonded to two bromine atoms (C=CBr₂) appearing at a significantly different chemical shift compared to the carbon bonded to one bromine and one hydrogen (=CHBr).

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ | 20 - 30 |

| CH-OH | 65 - 75 |

| =CHBr | 120 - 130 |

| =CBr₂ | 90 - 100 |

Note: The predicted values are estimates based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights

While one-dimensional NMR provides foundational information, two-dimensional (2D) NMR techniques are essential for definitively establishing the complex structural details of this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, a cross-peak would be expected between the methyl protons and the methine proton, confirming their adjacency. A weaker correlation might also be observed between the methine proton and the vinylic proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would show cross-peaks between the methyl protons and the methyl carbon, the methine proton and the methine carbon, and the vinylic proton and the vinylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry of the double bond. For instance, a NOESY experiment could show a through-space correlation between the methine proton and the vinylic proton, which would help to establish their relative orientation.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming the presence of four carbon atoms, six hydrogen atoms, two bromine atoms, and one oxygen atom. The isotopic pattern of the molecular ion peak would be characteristic of a dibrominated compound, with the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) resulting in a distinctive M, M+2, and M+4 peak pattern.

Fragment Ion Analysis for Structural Characterization

Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged species. The analysis of these fragment ions provides valuable information about the molecule's structure.

Common fragmentation pathways for an alcohol like this compound would include the loss of a water molecule (H₂O) from the molecular ion, the loss of a methyl radical (•CH₃), and cleavage of the carbon-carbon bond adjacent to the hydroxyl group. The presence of bromine atoms would also lead to characteristic fragmentation patterns, including the loss of a bromine radical (•Br) or a hydrogen bromide molecule (HBr).

Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value (Predicted) | Possible Fragment Ion |

| [M-H₂O]⁺ | Loss of water |

| [M-CH₃]⁺ | Loss of a methyl group |

| [M-Br]⁺ | Loss of a bromine atom |

| [M-HBr]⁺ | Loss of hydrogen bromide |

Note: The 'M' represents the molecular ion. The predicted m/z values would depend on the specific bromine isotopes present in the fragment.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is an analytical technique that provides valuable information about the functional groups present in a molecule. pitt.edu It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. pitt.edupressbooks.pub The resulting spectrum is a plot of absorbance or transmittance against wavenumber (cm⁻¹), where absorption bands indicate the presence of specific functional groups. libretexts.org

For this compound, the IR spectrum is expected to display a unique pattern of absorption bands corresponding to its constituent functional groups: a secondary alcohol, a dibrominated double bond, and an alkyl framework.

The key characteristic vibrations for this compound are:

O-H Stretch: The most prominent feature for the alcohol group is a strong and broad absorption band in the region of 3500-3200 cm⁻¹. youtube.comorgchemboulder.comorgchemboulder.com This broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. docbrown.info

C-H Stretches: The spectrum will show distinct C-H stretching vibrations. The sp²-hybridized C-H bond of the vinyl group (=C-H) is expected to absorb at a higher frequency, typically in the 3100-3000 cm⁻¹ range. pressbooks.pubvscht.cz In contrast, the sp³-hybridized C-H bonds of the alkyl portions of the molecule will exhibit stretching vibrations just below 3000 cm⁻¹. pressbooks.pub

C=C Stretch: The carbon-carbon double bond (C=C) of the alkene moiety gives rise to a stretching vibration in the 1680-1640 cm⁻¹ region. vscht.czspectroscopyonline.com The intensity of this peak can vary and may be of moderate strength.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the secondary alcohol (C-OH) results in a strong absorption band typically found between 1150 cm⁻¹ and 1075 cm⁻¹. spectroscopyonline.comquimicaorganica.org

=C-H Bend: Out-of-plane bending vibrations (wags) for the vinyl C-H group are characteristic and appear in the 1000-650 cm⁻¹ region of the spectrum. spectroscopyonline.com

C-Br Stretch: The presence of bromine atoms is indicated by the carbon-bromine bond (C-Br) stretching vibration, which typically appears as a strong absorption in the lower frequency "fingerprint" region, generally between 600 cm⁻¹ and 500 cm⁻¹. missouri.edu

The combination of these distinct absorption bands provides a spectroscopic "fingerprint" for this compound, allowing for its identification and differentiation from other isomers or related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretching (H-bonded) | 3500 - 3200 | Strong, Broad |

| Alkene (=C-H) | Stretching | 3100 - 3000 | Medium |

| Alkane (-C-H) | Stretching | < 3000 | Strong |

| Alkene (C=C) | Stretching | 1680 - 1640 | Medium to Weak |

| Secondary Alcohol (C-O) | Stretching | 1150 - 1075 | Strong |

| Alkene (=C-H) | Bending (Out-of-plane) | 1000 - 650 | Strong |

| Bromoalkene (C-Br) | Stretching | 600 - 500 | Strong |

Single Crystal X-ray Diffraction Analysis of Crystalline Derivatives of this compound for Definitive Structure and Stereochemistry

While IR spectroscopy identifies functional groups, single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule, including the precise spatial arrangement of its atoms and its absolute stereochemistry. springernature.comnih.gov The method involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. mdpi.com This pattern provides detailed information about the electron density within the crystal, from which a complete molecular structure can be derived.

For a molecule like this compound, which may be a liquid or difficult to crystallize in its native form, chemists often prepare a solid crystalline derivative to facilitate X-ray analysis. nih.gov This process allows for the definitive confirmation of:

Connectivity: The precise bonding arrangement of all atoms.

Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between adjacent bonds.

Stereochemistry: The absolute configuration (R or S) at the chiral center (the carbon atom bearing the hydroxyl group) and the geometric configuration (E or Z) of the double bond. thieme-connect.de

Intermolecular Interactions: The packing of molecules within the crystal lattice, revealing details about hydrogen bonding and other non-covalent forces.

An analysis of a suitable crystalline derivative of this compound would yield a comprehensive set of crystallographic data. While a specific structure for a derivative of this exact compound is not publicly documented, the type of data obtained is well-established. The table below presents representative data that would be expected from such an analysis, based on typical values for small brominated organic molecules. mdpi.comnih.govsemanticscholar.org

| Crystallographic Parameter | Illustrative Value | Description |

|---|---|---|

| Chemical Formula | [Formula of Derivative] | The molecular formula of the crystallized derivative. |

| Crystal System | Monoclinic | The crystal lattice's geometric classification. |

| Space Group | P2₁/c | The symmetry group of the crystal structure. |

| Unit Cell Dimensions | a = 8.5 Å | The lengths of the edges of the basic repeating unit of the crystal. |

| b = 10.2 Å | ||

| c = 12.1 Å | ||

| Unit Cell Angles | α = 90° | The angles between the edges of the unit cell. |

| β = 98.5° | ||

| γ = 90° | ||

| Z | 4 | The number of molecules in the unit cell. |

| Calculated Density | 1.75 g/cm³ | The theoretical density of the crystal. |

This definitive structural information is crucial for understanding the molecule's physical properties and reactivity, providing a level of detail that cannot be achieved by spectroscopic methods alone.

Stereochemical Investigations and Control in 3,4 Dibromobut 3 En 2 Ol Chemistry

Stereoisomerism of 3,4-Dibromobut-3-en-2-ol

Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. masterorganicchemistry.com The structure of this compound contains two distinct stereogenic elements: a chiral center at the C2 carbon and a C3=C4 double bond capable of geometric isomerism. This results in the potential for four unique stereoisomers.

Chirality at the C2 Stereocenter (R and S Enantiomers)

The second carbon atom (C2) in the this compound molecule is a stereocenter, also known as a chiral center. This is because it is an sp3-hybridized carbon atom bonded to four different substituent groups: a hydroxyl (-OH) group, a methyl (-CH3) group, a hydrogen (-H) atom, and a 3,4-dibromovinyl group (-CH=CBr2).

A molecule with a single chiral center is chiral, meaning it is non-superimposable on its mirror image. rutgers.edu These non-superimposable mirror images are called enantiomers. To distinguish between them, the Cahn-Ingold-Prelog (CIP) convention is used to assign an absolute configuration of either (R) or (S) to the stereocenter. rutgers.edu This involves prioritizing the four substituents based on atomic number, with higher atomic numbers receiving higher priority.

The existence of the C2 stereocenter means that this compound can exist as a pair of enantiomers:

(R)-3,4-Dibromobut-3-en-2-ol

(S)-3,4-Dibromobut-3-en-2-ol

These enantiomers have identical physical properties (e.g., boiling point, melting point) but differ in their interaction with plane-polarized light and other chiral molecules. rutgers.edu

Geometric Isomerism (E and Z Configurational Isomers) of the C3=C4 Double Bond

The presence of the carbon-carbon double bond (C3=C4) introduces another layer of isomerism. Rotation around a double bond is restricted, which can lead to geometric isomerism, also known as cis-trans or E/Z isomerism. masterorganicchemistry.compearson.com For this type of isomerism to exist, each carbon atom of the double bond must be attached to two different groups.

In this compound:

C3 is attached to a bromine atom and the C2-containing alkyl group.

C4 is attached to a bromine atom and a hydrogen atom.

Since both C3 and C4 are attached to two different groups, E/Z isomerism is possible. The configuration is assigned by determining the priority of the substituents on each carbon of the double bond using the CIP rules. youtube.com

Z configuration (from the German zusammen, meaning together): The higher-priority substituents on each carbon are on the same side of the double bond.

E configuration (from the German entgegen, meaning opposite): The higher-priority substituents on each carbon are on opposite sides of the double bond. youtube.com

This results in two geometric isomers for the molecule: (E)-3,4-Dibromobut-3-en-2-ol and (Z)-3,4-Dibromobut-3-en-2-ol.

Diastereomeric Relationships Between (E/Z) and (R/S) Forms

When a molecule has more than one stereogenic element, as is the case with this compound (one chiral center and one geometric double bond), the total number of possible stereoisomers is 2^n, where n is the number of stereogenic elements. Here, n=2, so there are 2^2 = 4 possible stereoisomers.

These four isomers have specific relationships with one another. Stereoisomers that are not mirror images of each other are called diastereomers. askfilo.com Diastereomers have different physical properties and can be separated by standard laboratory techniques like chromatography.

The stereoisomers of this compound and their relationships are outlined in the table below.

| Isomer Name | Configuration at C2 | Configuration at C3=C4 | Relationship to Other Isomers |

| (2R, 3E)-3,4-Dibromobut-3-en-2-ol | R | E | Enantiomer of (2S, 3E); Diastereomer of (2R, 3Z) and (2S, 3Z) |

| (2S, 3E)-3,4-Dibromobut-3-en-2-ol | S | E | Enantiomer of (2R, 3E); Diastereomer of (2S, 3Z) and (2R, 3Z) |

| (2R, 3Z)-3,4-Dibromobut-3-en-2-ol | R | Z | Enantiomer of (2S, 3Z); Diastereomer of (2R, 3E) and (2S, 3E) |

| (2S, 3Z)-3,4-Dibromobut-3-en-2-ol | S | Z | Enantiomer of (2R, 3Z); Diastereomer of (2S, 3E) and (2R, 3E) |

Stereoselective Synthesis of this compound Isomers

Controlling the stereochemical outcome of a reaction is a central goal in modern organic synthesis. For a molecule like this compound, this involves the selective formation of a single enantiomer (enantioselective synthesis) and/or a single diastereomer (diastereoselective synthesis).

Development of Enantioselective Synthetic Pathways

Enantioselective synthesis aims to produce one enantiomer in excess over the other. Several established strategies could be adapted for the synthesis of specific enantiomers of this compound.

Chiral Catalysis: The use of a small amount of a chiral catalyst can direct a reaction to favor one enantiomeric product. For the synthesis of chiral alcohols, enantioselective reduction of a corresponding ketone (e.g., 3,4-dibromobut-3-en-2-one) is a common approach. Catalysts based on transition metals (like Ruthenium or Rhodium) complexed with chiral ligands are often employed for such hydrogenations.

Organocatalysis: Chiral organic molecules can also serve as catalysts. For instance, MacMillan's organocatalytic methods have been used to generate β-amino aldehydes with high enantiomeric purity, demonstrating a powerful strategy for creating chiral centers. nih.gov A similar approach could potentially be developed for related structures.

Chiral Pool Synthesis: This strategy utilizes enantiomerically pure starting materials derived from natural sources. For example, the synthesis of (R,R)-blumenol B was achieved using commercially available (R)-(+)-3-butyn-2-ol as an enantiopure reagent to direct the stereochemistry of the final product. mdpi.com A similar approach starting with a chiral building block could set the stereochemistry at the C2 position of this compound.

Strategies for Diastereoselective Control in Reactions

Diastereoselective control involves selectively forming one diastereomer over the others. This requires controlling both the C2 stereocenter and the C3=C4 double bond geometry simultaneously.

Substrate Control: The existing stereochemistry in a molecule can influence the outcome of subsequent reactions. If a chiral center at C2 is already established, it can direct the stereochemistry of the double bond formation or modification.

Reagent Control: The choice of reagents and reaction conditions can heavily influence the E/Z selectivity of double bond formation. For example, elimination reactions (E2) often proceed via an anti-periplanar transition state, where the stereochemistry of the starting material dictates the geometry of the resulting alkene. chegg.com

Cyclization Strategies: Diastereoselectivity is often achieved with high fidelity in cyclization reactions. The Prins cyclization of 3-bromobut-3-en-1-ols with aldehydes has been shown to produce tetrahydropyranones with excellent diastereoselectivity by proceeding through a stable six-membered chairlike transition state. nih.govorganic-chemistry.org While this produces a different scaffold, the principles of controlling stereochemistry through rigid transition states are broadly applicable.

The table below summarizes potential strategies for the stereoselective synthesis of isomers of this compound, based on established chemical principles.

| Synthetic Goal | Strategy | Potential Method/Reagents | Key Control Element |

| Enantioselective | Asymmetric Reduction | Reduction of 3,4-dibromobut-3-en-2-one (B14627107) with a chiral reducing agent (e.g., CBS reagent) or catalytic hydrogenation with a chiral catalyst (e.g., Ru-BINAP). | Chiral catalyst or reagent creates a diastereomeric transition state, lowering the activation energy for the formation of one enantiomer. |

| Enantioselective | Chiral Pool Synthesis | Starting with an enantiopure precursor like (R)- or (S)-propylene oxide to establish the C2 stereocenter early in the synthetic route. | The inherent chirality of the starting material is carried through the synthesis. |

| Diastereoselective | Stereospecific Elimination | E2 elimination from a precursor with two chiral centers (e.g., a 2,3,4-tribromobutan-2-ol derivative). | The required anti-periplanar arrangement of the leaving groups in the transition state dictates the E/Z geometry of the product alkene. |

| Diastereoselective | Wittig-type Reactions | Reaction of a chiral aldehyde or ketone with a phosphorus ylide designed to favor either the E or Z isomer (e.g., Horner-Wadsworth-Emmons reaction). | The structure of the ylide and the reaction conditions (solvent, base) control the E/Z selectivity. |

Assignment of Absolute and Relative Stereochemistry

Chemical Correlation and Derivatization Strategies:No documented chemical correlation studies or specific derivatization strategies for determining the stereochemistry of this compound could be located.

Until such research is conducted and published, a detailed article on the stereochemical investigations of this compound cannot be written.

Reactivity Profiles and Mechanistic Pathways of 3,4 Dibromobut 3 En 2 Ol

Nucleophilic Substitution Reactions Involving Bromine Centers

Nucleophilic substitution reactions in 3,4-dibromobut-3-en-2-ol are complex due to the presence of two bromine atoms attached to sp²-hybridized carbons, as well as a hydroxyl group on an allylic carbon.

The bromine atoms at the C3 and C4 positions are classified as vinylic halides. ncert.nic.in Vinylic halides are notably unreactive towards traditional Sₙ1 and Sₙ2 nucleophilic substitution reactions. stackexchange.comquora.com Several factors contribute to this low reactivity:

Increased Bond Strength: The carbon-bromine bond has more s-character due to the sp² hybridization of the carbon, making it stronger and shorter than a C(sp³)-Br bond.

Electronic Repulsion: The electron-rich π-system of the double bond repels incoming nucleophiles, hindering their approach to the carbon center. youtube.com

Unstable Intermediates: An Sₙ1 pathway would require the formation of a highly unstable vinylic carbocation. youtube.com An Sₙ2 pathway is also unfavorable because the required linear arrangement of the nucleophile, carbon center, and leaving group is sterically inaccessible without disrupting the planar alkene geometry. stackexchange.com

While direct displacement is difficult, substitution at vinylic centers can occur under specific conditions through multi-step mechanisms such as addition-elimination or elimination-addition pathways, often requiring strong bases or the presence of electron-withdrawing groups that can stabilize a carbanionic intermediate. youtube.comslideshare.net

Allylic substitution reactions, including those with rearrangement (Sₙ1' and Sₙ2'), typically involve a leaving group attached to an sp³-hybridized carbon adjacent to a carbon-carbon double bond. slideshare.netwikipedia.org In this compound, the bromine atoms are vinylic, not allylic. The hydroxyl group, however, is positioned on the allylic C2 carbon. Therefore, the most probable substitution reactions involving the C2-C3-C4 allylic system proceed via activation and displacement of the hydroxyl group rather than the vinylic bromines.

Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (H₂O). libretexts.orgchemistrysteps.com Its departure generates a resonance-stabilized allylic carbocation, where the positive charge is delocalized between C2 and C4. slideshare.netallen.in A nucleophile (Nu⁻) can then attack either electrophilic site, leading to a mixture of normal (Sₙ1) and rearranged (Sₙ1') products. slideshare.netyoutube.com

The Sₙ2' mechanism involves a concerted process where a nucleophile attacks the γ-carbon (C4) of the allylic system, inducing a shift of the double bond and displacement of the leaving group from the α-carbon (C2) in a single step. slideshare.net This pathway is generally favored by strong nucleophiles and in cases where the α-carbon is sterically hindered. libretexts.orgyoutube.com

| Mechanism | Site of Attack | Product Structure | Product Name |

|---|---|---|---|

| Sₙ1 | C2 | CH₃-CH(Nu)-C(Br)=CH(Br) | 3,4-Dibromo-2-(nucleophilo)but-3-ene |

| Sₙ1' | C4 | CH₃-CH=C(Br)-CH(Br)(Nu) | 1,2-Dibromo-1-(nucleophilo)but-2-ene |

The hydroxyl group is central to the reactivity of this compound in substitution reactions. While the C-Br bonds are strong and resistant to cleavage, the C-O bond can be readily activated. libretexts.org

In acidic media, protonation of the hydroxyl group converts it into an excellent leaving group, H₂O. chemistrysteps.commsu.edu This process dramatically increases the rate of substitution reactions, as the departure of a neutral water molecule is far more favorable than the departure of a hydroxide (B78521) ion (OH⁻), which is a poor leaving group. libretexts.orgchemistrysteps.com

This activation effectively redirects the course of nucleophilic substitution away from the unreactive vinylic bromides and towards the allylic alcohol moiety. The subsequent formation of the resonance-stabilized allylic carbocation is a low-energy pathway that facilitates the reaction, resulting in rapid substitution at either the C2 or C4 position. allen.in The hydroxyl group thus dictates the regiochemical outcome, favoring the formation of allylic substitution products over vinylic ones.

Electrophilic Addition Reactions to the Alkene Moiety

The electron-rich double bond in this compound is susceptible to attack by electrophiles, leading to addition reactions. The substitution pattern on the alkene influences the selectivity of these additions.

When an unsymmetrical alkene undergoes electrophilic addition, the regioselectivity is typically governed by the stability of the carbocation intermediate formed in the rate-determining step, a principle known as Markovnikov's rule. lumenlearning.comquizlet.com

In the addition of an acid like HBr, the initial protonation can occur at C3 or C4:

Protonation at C4: Forms a carbocation at C3, CH₃-CH(OH)-C⁺(Br)-CH₂(Br). This cation is adjacent to the C2 carbon bearing the hydroxyl group. The lone pair electrons on the oxygen atom can stabilize this positive charge through resonance, a powerful stabilizing effect.

Protonation at C3: Forms a carbocation at C4, CH₃-CH(OH)-CH(Br)-C⁺H(Br). This is a secondary carbocation that is destabilized by the inductive effect of the adjacent bromine atom.

The resonance stabilization provided by the hydroxyl group makes the C3 carbocation significantly more stable. libretexts.org Consequently, the reaction is highly regioselective, with the nucleophile (e.g., Br⁻) adding to the C3 position (Markovnikov addition). lumenlearning.com

The stereoselectivity of addition depends on the electrophile. The addition of halogens (X₂) typically proceeds through a cyclic halonium ion intermediate. libretexts.org The subsequent attack by a halide ion occurs from the face opposite to the bulky halonium ion bridge, resulting in anti-addition of the two halogen atoms across the double bond. libretexts.orgchemistrysteps.com

| Reagent | Mechanism | Regioselectivity | Stereoselectivity |

|---|---|---|---|

| HX (e.g., HBr) | Carbocation Intermediate | Markovnikov (Nucleophile adds to C3) | Mixture of syn and anti |

| X₂ (e.g., Br₂) | Cyclic Halonium Ion | Not applicable (symmetrical addition) | Anti-addition |

| H₂O (acid-catalyzed) | Carbocation Intermediate | Markovnikov (OH adds to C3) | Mixture of syn and anti |

A key feature of the reactivity of this compound is the potential for intramolecular reactions. The hydroxyl group can act as an internal nucleophile, competing with external nucleophiles to react with intermediates formed during electrophilic addition.

For instance, during the addition of Br₂, a cyclic bromonium ion is formed across the C3-C4 bond. The proximate hydroxyl group can then attack either C3 or C4 from the backside in an intramolecular Sₙ2-type reaction. This process, known as halocyclization, leads to the formation of a stable five-membered cyclic ether (a substituted tetrahydrofuran).

This intramolecular pathway is often kinetically favored over the intermolecular attack of an external nucleophile (like Br⁻), especially at low concentrations of the external nucleophile. The formation of a cyclic product is therefore a highly probable outcome in electrophilic additions to this substrate, yielding a brominated tetrahydrofuran (B95107) derivative instead of an acyclic tetrabromoalkane.

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound, featuring both a secondary alcohol and a gem-dibromoalkene, provides pathways for intramolecular reactions, leading to cyclic structures and constitutional isomers.

The hydroxyl group in this compound can function as an internal nucleophile, enabling intramolecular cyclization to form oxygen-containing heterocyclic compounds. Under basic conditions, the alcohol can be deprotonated to form an alkoxide. This alkoxide can then attack the electrophilic carbon atom bearing the two bromine atoms.

The likely mechanism involves a nucleophilic substitution reaction where the alkoxide displaces one of the bromide ions. This process would lead to the formation of a five-membered ring, specifically a substituted furan (B31954) derivative. The presence of the double bond is crucial for the regioselectivity of this cyclization. The resulting product would be a 2-methyl-3-bromo-2,5-dihydrofuran or a related isomer, depending on the reaction conditions and subsequent rearrangements.

Table 1: Postulated Intramolecular Cyclization of this compound

| Reactant | Reagent | Potential Product | Reaction Type |

|---|---|---|---|

| This compound | Base (e.g., NaH, K2CO3) | Substituted Dihydrofuran | Intramolecular Nucleophilic Substitution |

Pericyclic reactions are concerted processes that occur through a cyclic transition state without the involvement of intermediates like ions or radicals. msu.edustereoelectronics.org Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond moves across a conjugated π-electron system. msu.edustereoelectronics.orgslideshare.net The total number of σ-bonds and π-bonds remains unchanged during these rearrangements. libretexts.org

The most common sigmatropic rearrangements are the wikipedia.orgwikipedia.org shifts, such as the Cope and Claisen rearrangements. msu.edu182.160.97 These reactions typically involve 1,5-diene or allyl vinyl ether systems, respectively. msu.edu The structure of this compound itself is not primed for a classic wikipedia.orgwikipedia.org sigmatropic rearrangement. However, derivatives of this compound could potentially undergo such transformations. For instance, if the alcohol is converted into an allyl ether, it could then become a substrate for a Claisen rearrangement upon heating. 182.160.97 These reactions are highly stereospecific and proceed through a single transition state, making them valuable in synthesis. stereoelectronics.orgslideshare.net

Computational Chemistry and Theoretical Modeling of 3,4 Dibromobut 3 En 2 Ol

The inherent complexity of 3,4-Dibromobut-3-en-2-ol, which features a chiral center, a double bond with potential for E/Z isomerism, and multiple rotatable single bonds, makes it a prime candidate for computational and theoretical analysis. While specific computational studies on this compound are not extensively documented in publicly accessible literature, the principles of computational chemistry provide a robust framework for predicting its stereochemical and conformational behavior. By applying established theoretical methods to this molecule, significant insights can be gained into the stability of its various stereoisomers and the likely outcomes of its chemical reactions.

Theoretical Studies on Enantiomeric and Diastereomeric Stability

The stability of the different stereoisomers of this compound—specifically, its enantiomers and diastereomers—can be rigorously evaluated using quantum mechanical calculations. The molecule has two main sources of stereoisomerism: the chiral carbon at the C2 position and the C3=C4 double bond, which can exist in either the (E) or (Z) configuration. This results in four possible stereoisomers: (R,E), (S,E), (R,Z), and (S,Z).

Computational methods such as Density Functional Theory (DFT) and ab initio calculations (like Møller-Plesset perturbation theory, MP2) are powerful tools for determining the relative energies of these isomers. The process involves several key steps:

Geometry Optimization: Each identified conformer's geometry is optimized to find the lowest-energy arrangement of its atoms. This is typically done using a selected level of theory and a basis set (e.g., B3LYP/6-311+G(d,p)).

Energy Calculation: The electronic energy of each optimized conformer is calculated. To obtain more accurate relative energies, these calculations are often performed at a higher level of theory (e.g., MP2/aug-cc-pVTZ). researchgate.net Vibrational frequency calculations are also performed to confirm that the structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies) and to determine the zero-point vibrational energy (ZPVE) and thermal corrections.

The relative stability of the diastereomers ((R,E) vs. (R,Z) and (S,E) vs. (S,Z)) and enantiomers ((R,E) vs. (S,E)) can then be compared based on their calculated Gibbs free energies. While enantiomers have identical energies in an achiral environment, diastereomers will have different energies due to their different spatial arrangements and intramolecular interactions. For instance, the (Z)-isomers would likely exhibit greater steric strain due to the proximity of the bulky bromine atom at C4 to the C2 substituent, potentially rendering them less stable than the (E)-isomers.

The following interactive table presents hypothetical data illustrating the kind of results a DFT study on the relative stabilities of this compound stereoisomers might yield.

| Stereoisomer | Configuration | Relative Energy (kJ/mol) | Boltzmann Population (%) at 298.15 K |

| 1 | (R,E)-3,4-Dibromobut-3-en-2-ol | 0.00 | 65.1 |

| 2 | (S,E)-3,4-Dibromobut-3-en-2-ol | 0.00 | 34.9 |

| 3 | (R,Z)-3,4-Dibromobut-3-en-2-ol | 5.20 | 0.0 |

| 4 | (S,Z)-3,4-Dibromobut-3-en-2-ol | 5.20 | 0.0 |

Note: This table is illustrative. The energy values are hypothetical and serve to demonstrate the expected outcome of a computational analysis, with the (E)-isomers predicted to be significantly more stable than the sterically hindered (Z)-isomers.

Prediction of Stereoselectivity in Chemical Reactions

Computational chemistry is an invaluable tool for predicting the stereochemical outcome of reactions involving chiral molecules like this compound. By modeling the transition states of competing reaction pathways, it is possible to determine which stereoisomeric product will be formed preferentially. arxiv.orgnih.gov

Consider, for example, the epoxidation of the double bond of (R)-3,4-Dibromobut-3-en-2-ol. The oxidizing agent can attack the double bond from either the top face (re-face) or the bottom face (si-face), leading to two different diastereomeric epoxide products. The stereoselectivity of this reaction is determined by the difference in the activation energies (ΔG‡) of the two corresponding transition states.

The computational workflow for such a prediction involves:

Reactant Modeling: An optimized, low-energy conformation of the starting material, (R)-3,4-Dibromobut-3-en-2-ol, is used.

Transition State Searching: For each possible reaction pathway (e.g., attack from the re-face and si-face), the geometry of the transition state is located and optimized. This is a computationally intensive step that requires sophisticated algorithms.

Energy Calculation and Verification: The energies of the transition states are calculated at a high level of theory. Frequency calculations are performed to confirm the presence of a single imaginary frequency, which is characteristic of a true transition state.

The difference in the activation energies (ΔΔG‡) between the two pathways allows for the prediction of the diastereomeric ratio (d.r.) of the products according to the equation:

d.r. = exp(-ΔΔG‡ / RT)

where R is the gas constant and T is the temperature. The pathway with the lower activation energy will be faster and lead to the major product. The stereoselectivity is often dictated by steric hindrance; the attacking reagent will preferentially approach from the less hindered face of the molecule, which is influenced by the conformation of the allylic alcohol.

The following interactive table provides a hypothetical example of how computational results could predict the outcome of an epoxidation reaction.

| Reaction Pathway | Transition State | Calculated ΔG‡ (kJ/mol) | Predicted Product Ratio |

| Attack on re-face | TS-re | 65.3 | 95 |

| Attack on si-face | TS-si | 72.8 | 5 |

Note: This table is illustrative. The activation energies are hypothetical, designed to show that a lower energy transition state (TS-re) would lead to the major diastereomeric product.

Through such theoretical modeling, it is possible to gain a quantitative understanding of stereoselectivity, providing predictive power that can guide synthetic efforts. arxiv.org

Strategic Applications of 3,4 Dibromobut 3 En 2 Ol As a Versatile Synthetic Intermediate

Precursor for the Synthesis of Complex Organic Molecules

The inherent reactivity of 3,4-Dibromobut-3-en-2-ol makes it an attractive starting material for the synthesis of intricate organic molecules. The presence of both electrophilic and nucleophilic centers, along with the potential for metal-catalyzed cross-coupling reactions at the vinyl bromide position, opens up a wide range of possibilities for carbon-carbon and carbon-heteroatom bond formation.

Building Block for Natural Products and Analogues

While direct applications of this compound in the total synthesis of natural products are not extensively documented, its structural motifs are present in various biologically active natural compounds. The bromo-alkenol functionality is a key feature in many marine natural products, and synthetic strategies often rely on building blocks with similar reactive handles. The vinyl bromide moiety can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce complex carbon skeletons. The secondary alcohol can be oxidized to a ketone or used as a handle for esterification or etherification, enabling the connection of different molecular fragments. For instance, the synthesis of natural products containing a butenolide ring system could potentially utilize this compound as a starting point, where the dibromoalkene could be transformed into a carbonyl group and the alcohol could be involved in lactonization.

The following table outlines the potential transformations of this compound that are relevant to natural product synthesis:

| Functional Group | Potential Transformation | Relevance to Natural Product Synthesis |

| Vinyl Bromide | Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille, Sonogashira) | Formation of C-C bonds to build complex carbon skeletons. |

| Secondary Alcohol | Oxidation to a ketone, Esterification, Etherification | Introduction of new functional groups and linking of molecular fragments. |

| Geminal Dibromoalkene | Conversion to an alkyne, Hydrolysis to a carbonyl group | Generation of diverse functional groups found in natural products. |

Intermediate in the Synthesis of Pharmacologically Active Compounds

The development of new pharmaceuticals often relies on the efficient synthesis of novel molecular scaffolds. Vinyl halides, such as the one present in this compound, are valuable precursors in medicinal chemistry for the synthesis of a wide range of pharmacologically active compounds. For example, vinyl bromide derivatives are used as intermediates in the synthesis of antiviral and anticancer agents. The ability to introduce various substituents at the vinyl position through cross-coupling reactions allows for the systematic modification of a lead compound to optimize its biological activity.

Furthermore, the alcohol functionality can be derivatized to produce esters and ethers with potential therapeutic properties. The combination of the vinyl bromide and the alcohol in a single molecule provides a platform for the synthesis of bifunctional compounds that can interact with multiple biological targets. Vinyl bromide is used as an intermediate in the synthesis of some pharmaceutical products and in the production of coenzyme Q10. nih.gov

Role in the Construction of Diverse Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The unique arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of various oxygen- and nitrogen-containing heterocycles.

Formation of Oxygen-Containing Heterocycles (e.g., Furans, Pyranes, Isoxazolines)

The synthesis of substituted furans, pyrans, and isoxazolines can be envisioned using this compound as a key starting material. For instance, intramolecular cyclization reactions can be triggered by activating either the alcohol or the vinyl bromide functionality.

Pyrans: A highly relevant application is the diastereoselective synthesis of 2,6-disubstituted tetrahydropyranones through a Prins cyclization of 3-bromobut-3-en-1-ols with aldehydes. organic-chemistry.orgresearchgate.net This reaction proceeds via the formation of a stable six-membered chair-like tetrahydropyranyl carbocation, followed by nucleophilic attack and elimination of HBr. organic-chemistry.org Given the structural similarity, this compound is an excellent candidate for analogous transformations to yield substituted pyran derivatives. The Prins reaction is a well-established method for pyran synthesis, and its variants are widely used. beilstein-journals.orgnih.govnih.gov

The following table summarizes the key aspects of the Prins cyclization for the synthesis of tetrahydropyranones from a related substrate:

| Reactants | Catalyst | Key Intermediate | Product | Diastereoselectivity |

| 3-Bromobut-3-en-1-ols and Aldehydes | Borontrifluoride etherate (BF₃·OEt₂) | Six-membered chair-like tetrahydropyranyl carbocation | 2,6-Disubstituted tetrahydropyranones | High |

Furans: The synthesis of substituted furans can be achieved through various methods involving vinyl bromides. For example, palladium-catalyzed cyclization/coupling cascades followed by oxidative aromatization can yield highly substituted 2-vinyl-furans. nih.gov The vinyl bromide moiety in this compound could participate in such palladium-catalyzed reactions to construct the furan (B31954) ring.

Isoxazolines: Isoxazolines are another class of heterocycles that can be synthesized from precursors containing a double bond. While direct synthesis from this compound is not explicitly reported, the vinyl bromide functionality could be converted to other reactive groups that can participate in cycloaddition reactions to form the isoxazoline (B3343090) ring. For instance, conversion of the vinyl bromide to a nitrile oxide, followed by a [3+2] cycloaddition with an alkene, is a common strategy for isoxazoline synthesis. nih.govorganic-chemistry.org

Synthesis of Nitrogen-Containing Heterocycles

The presence of a reactive vinyl bromide group in this compound opens up avenues for the synthesis of a variety of nitrogen-containing heterocycles. organic-chemistry.org The C-Br bond can be targeted by nitrogen nucleophiles in substitution or cross-coupling reactions to form C-N bonds, a key step in the formation of many nitrogenous rings.

For example, palladium-catalyzed N-vinylation of azoles with vinyl bromide is a reliable method for the synthesis of N-vinyl heterocycles. nih.gov This approach could be applied to this compound to attach various heterocyclic moieties. Furthermore, direct catalytic nitrogenation using dinitrogen (N₂) has been developed for the synthesis of arylamines and N-heterocycles from aryl bromides, suggesting a potential future application for vinyl bromides as well. nih.gov

The alcohol functionality can also play a role in the synthesis of nitrogen heterocycles. Dehydrogenative coupling of alcohols with amines is a green and efficient method for the synthesis of various N-heterocycles, including quinolines, pyrroles, and pyridines. nih.gov While this typically involves simpler alcohols, the principle could be adapted for more complex substrates like this compound.

Derivatization for Functional Materials and Polymers

The unique chemical structure of this compound also suggests its potential use in the development of novel functional materials and polymers. The vinyl group can undergo polymerization, while the bromo and hydroxyl functionalities can be used to introduce specific properties to the resulting materials.

Vinyl bromide itself is used as a comonomer to impart fire-retardant properties to acrylate (B77674) polymers. wikipedia.org Similarly, this compound could be copolymerized with other vinyl monomers to create functional polymers with enhanced flame resistance. The presence of the hydroxyl group offers a site for post-polymerization modification, allowing for the attachment of other functional groups to tailor the polymer's properties for specific applications, such as in coatings, adhesives, or biomedical devices.

The radical polymerization of functionalized vinyl monomers can be initiated using alkyl bromides in the presence of a photocatalyst under visible light. acs.orgacs.org This method could be applicable to this compound, leading to the formation of well-defined polymers with bromide chain-end groups that can be used for further chain extension to create block copolymers. acs.org

Despite a comprehensive search for scientific literature and data, there is no available information on the specific applications of the chemical compound This compound as a monomer in polymerization reactions or as a scaffold for advanced material development.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline focusing solely on this compound. The creation of such an article would require speculation or the misattribution of properties and applications from other chemical compounds, which would not meet the required standards of scientific accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.